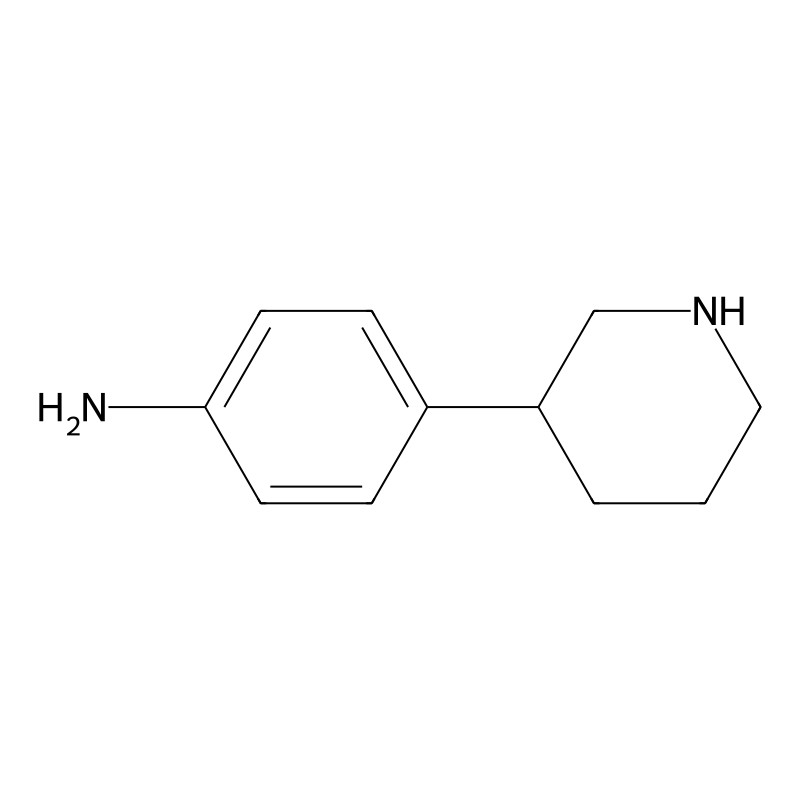

4-(Piperidin-3-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

The presence of both aniline and piperidine moieties makes 4-(Piperidin-3-yl)aniline a potential intermediate for the synthesis of more complex molecules. Aniline is a common starting material for various drugs and pharmaceuticals, while piperidine rings are found in many biologically active compounds. The combination of these functionalities could be of interest for researchers designing new molecules with specific properties.

Medicinal Chemistry

Due to the structural similarity of 4-(Piperidin-3-yl)aniline to known bioactive molecules, it could be investigated for potential medicinal properties. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting as antipsychotics, antifungals, and anticonvulsants []. By studying how 4-(Piperidin-3-yl)aniline interacts with biological systems, researchers might uncover new therapeutic applications.

Material Science

Aromatic amines (like aniline) and cyclic amines (like piperidine) can influence polymer properties. 4-(Piperidin-3-yl)aniline could be explored as a component in the design of new polymers with tailored properties for applications in areas like catalysis or drug delivery.

4-(Piperidin-3-yl)aniline is an organic compound characterized by the molecular formula C₁₁H₁₆N₂. It features a piperidine ring attached to an aniline moiety, which imparts unique chemical properties and biological activities. This compound is typically encountered as a white crystalline solid and has garnered attention in various fields of research due to its structural attributes and potential applications in medicinal chemistry, particularly as an intermediate in drug synthesis.

As 4-(Piperidin-3-yl)aniline is not a directly acting drug, a specific mechanism of action is not applicable. However, its significance lies in its role as a building block for drugs like Niraparib. Niraparib acts as a PARP (poly(ADP-ribose) polymerase) inhibitor, a protein involved in DNA repair mechanisms in cancer cells []. By inhibiting PARP, Niraparib hinders the ability of cancer cells to repair DNA damage, ultimately leading to cell death.

- Potential for skin and eye irritation: Amines can irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhalation may cause irritation of the respiratory tract.

4-(Piperidin-3-yl)aniline is reactive and can undergo several types of chemical transformations:

- Oxidation: This compound can be oxidized to form corresponding N-oxides, using agents such as hydrogen peroxide or peracids.

- Reduction: Nitro groups can be reduced to amines, often employing sodium borohydride or zinc chloride as reducing agents.

- Substitution: The aniline moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound. Common reagents include halogenated compounds and strong bases.

Common Reagents and ConditionsReaction Type Common Reagents Conditions Oxidation Hydrogen peroxide Varies based on substrate Reduction Sodium borohydride Mild conditions, often room temp Substitution Halogenated compounds Requires strong bases

Major Products- Oxidation: N-oxides

- Reduction: Amines

- Substitution: Various substituted aniline derivatives.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Varies based on substrate |

| Reduction | Sodium borohydride | Mild conditions, often room temp |

| Substitution | Halogenated compounds | Requires strong bases |

- Oxidation: N-oxides

- Reduction: Amines

- Substitution: Various substituted aniline derivatives.

The biological activity of 4-(Piperidin-3-yl)aniline is notable due to its structural similarity to known bioactive compounds. Piperidine derivatives are recognized for their diverse pharmacological properties, including:

- Antipsychotic: Used in the synthesis of drugs like risperidone and paliperidone.

- Anticancer: Exhibits antiproliferative effects on various cancer cell lines.

- Antimicrobial: Potential applications in treating infections due to its interaction with biological systems .

The compound's role as a building block for drugs such as Niraparib, a PARP inhibitor used in cancer therapy, highlights its significance in medicinal chemistry. Niraparib functions